An In-depth Technical Guide to the Physical Properties of Furan-Containing Beta-Amino Acids
An In-depth Technical Guide to the Physical Properties of Furan-Containing Beta-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing β-amino acids represent a unique and valuable class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug development. Their rigid furan scaffold, coupled with the inherent conformational preferences of the β-amino acid backbone, offers a compelling strategy for the design of peptidomimetics with well-defined secondary structures. These structures can mimic or disrupt protein-protein interactions, modulate enzyme activity, and serve as chiral building blocks for the synthesis of complex bioactive molecules. The incorporation of a furan moiety not only imparts structural rigidity but also introduces a heteroaromatic system capable of engaging in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the core physical properties of furan-containing β-amino acids, offering insights into their synthesis, characterization, and conformational behavior to aid in their rational application in drug discovery and materials science.
Physicochemical Properties
The physicochemical properties of furan-containing β-amino acids are fundamental to their handling, formulation, and biological activity. These properties are influenced by the nature of the furan ring, the substitution pattern, and the stereochemistry of the β-amino acid.
Melting Point
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-3-(furan-2-yl)propanoic acid | C₇H₉NO₃ | 155.15 | 260 |
| 3-Amino-3-(furan-2-yl)propanoic acid | C₇H₉NO₃ | 155.15 | Not available |
| 3-Amino-3-(5-ethylfuran-2-yl)propanoic acid | C₉H₁₃NO₃ | 183.20 | Not available |
Table 1: Known Physicochemical Properties of Selected Furan-Containing β-Amino Acids.[1][4][5][6]
Solubility
The solubility of furan-containing β-amino acids in various solvents is a critical parameter for their synthesis, purification, and biological testing. Generally, the presence of both an acidic carboxyl group and a basic amino group imparts some degree of aqueous solubility, which can be modulated by pH. 2-Amino-3-(furan-2-yl)propanoic acid is reported to be soluble in water and some organic solvents[1]. The furan ring itself is a relatively nonpolar moiety, and its contribution to overall solubility will depend on the other functional groups present in the molecule. For peptidomimetics and drug candidates, achieving an appropriate balance of hydrophilicity and lipophilicity is crucial for oral bioavailability and cell permeability.
Optical Rotation
Chirality is a fundamental property of most amino acids, and furan-containing β-amino acids are no exception. The stereochemistry at the α- and β-carbons is critical for their biological activity and their ability to induce specific secondary structures in peptides. Optical rotation, measured using a polarimeter, is a key technique for characterizing the enantiomeric purity of these compounds.[7][8] The direction and magnitude of optical rotation are specific to each enantiomer and are dependent on the solvent, temperature, and the wavelength of the light used.[8] For instance, the two enantiomers of a chiral molecule will have optical rotations of equal magnitude but opposite signs[7]. While specific optical rotation data for a wide range of furan-containing β-amino acids are not extensively tabulated in the literature, it is a routine and essential measurement in their synthesis and characterization. It's important to note that there is no simple correlation between the (R/S) designation of a chiral center and the direction of optical rotation (+/-)[9][10].
Conformational Analysis
The three-dimensional structure of furan-containing β-amino acids and the peptides they form is a primary determinant of their biological function. The rigid furan ring significantly constrains the conformational freedom of the peptide backbone, predisposing it to adopt well-defined secondary structures, such as β-turns and helices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. For furan-containing β-amino acids and their peptide derivatives, ¹H and ¹³C NMR provide detailed information about the local environment of each atom.[11] Key NMR parameters for conformational analysis include:
-
Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures.
-
Coupling Constants (J-values): Three-bond coupling constants (³J) between adjacent protons, particularly the ³J(HNHα) coupling, can provide information about the dihedral angles of the peptide backbone according to the Karplus equation.
-
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity between protons, which is crucial for determining the overall three-dimensional fold of a peptide. The presence of specific NOEs can confirm the existence of turns and other secondary structural elements.
Detailed NMR studies on peptidomimetics containing furanoid sugar amino acids have revealed that these residues can induce folded conformations, such as unusual nine-membered pseudo β-turn-like structures stabilized by intramolecular hydrogen bonds.[12]
-
Sample Preparation: Dissolve a few milligrams of the purified furan-containing β-amino acid or peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a concentration of approximately 1-10 mM.
-
1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon signals.
-
2D NMR Acquisition: Perform a series of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is useful for sequence determination.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).
-
-
Data Analysis: Analyze the 2D spectra to assign all proton and carbon resonances and to extract conformational constraints (J-couplings and NOEs). These constraints can then be used in molecular modeling to generate a three-dimensional structure.
Caption: Workflow for NMR-based conformational analysis of furan-containing β-amino acids.
X-ray Crystallography
X-ray crystallography provides an atomic-resolution view of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for unambiguously determining the stereochemistry and the preferred conformation of furan-containing β-amino acids and their derivatives. The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles, as well as intermolecular interactions within the crystal lattice.[13]
Crystallographic studies of peptides containing furanoid sugar amino acids have confirmed the presence of ordered structures, such as turns stabilized by intramolecular hydrogen bonds, which often closely resemble the conformations observed in solution by NMR.[14][15]
-
Crystallization: The most critical and often challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, and an initial electron density map is calculated. An atomic model is then built into the electron density map and refined to best fit the experimental data.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the conformation of the peptide backbone.
For peptides containing furan-containing β-amino acids, CD spectroscopy can be used to:
-
Estimate Secondary Structure Content: The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) can be used to estimate the percentage of α-helix, β-sheet, and random coil conformations.
-
Monitor Conformational Changes: CD is an excellent tool for studying how the conformation of a peptide changes in response to environmental factors such as temperature, pH, or the addition of ligands.
-
Confirm the Presence of Ordered Structures: The observation of a distinct CD signal is a strong indication that the peptide is adopting a folded, non-random conformation. Studies have shown that the incorporation of furanoid sugar amino acids can lead to characteristic CD curves indicative of stable secondary structures.[4]
Influence of the Furan Moiety on Conformational Preferences
The furan ring, being a five-membered aromatic heterocycle, imposes significant steric and electronic constraints on the adjacent β-amino acid backbone. The planarity of the furan ring restricts the rotation around the Cα-C(furan) and Cβ-C(furan) bonds, thereby limiting the accessible conformational space. This conformational restriction is a key factor in the ability of these amino acids to induce well-defined secondary structures in peptides.
Furthermore, the oxygen heteroatom and the π-electron system of the furan ring can participate in non-covalent interactions that stabilize specific conformations. These include:
-
Intramolecular Hydrogen Bonding: The furan oxygen can act as a hydrogen bond acceptor, stabilizing turn-like structures.
-
π-Stacking Interactions: The aromatic furan ring can engage in π-stacking interactions with other aromatic residues in a peptide sequence.
-
Dipole-Dipole Interactions: The dipole moment of the furan ring can influence the local electrostatic environment and favor specific orientations of the peptide backbone.
Computational studies, using methods such as density functional theory (DFT), can provide valuable insights into the conformational energies and preferences of furan-containing β-amino acids, complementing experimental data from NMR and X-ray crystallography.[16][17] These studies can help to rationalize the observed conformational preferences and guide the design of new β-amino acids with tailored structural properties.
Conclusion
Furan-containing β-amino acids are a versatile and powerful class of building blocks for the design of conformationally constrained peptides and peptidomimetics. Their unique physical and conformational properties, largely dictated by the rigid furan scaffold, make them attractive for a wide range of applications in drug discovery and materials science. A thorough understanding of their physicochemical properties, including melting point, solubility, and optical rotation, is essential for their practical application. Furthermore, the detailed conformational analysis of these molecules, through a combination of NMR spectroscopy, X-ray crystallography, and CD spectroscopy, provides the structural insights necessary for the rational design of novel bioactive compounds. As the field of peptidomimetic design continues to evolve, furan-containing β-amino acids are poised to play an increasingly important role in the development of next-generation therapeutics.
References
-
Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sharma, J. A. R. P., Ravikanth, V., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 65(22), 7710–7721. [Link]
-
PubChem. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
van der Veken, P., Dirksen, E. H. C., Brannet, E., van der Marel, G. A., van Boom, J. H., & Kessler, H. (2003). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society, 125(36), 10822–10829. [Link]
-
van der Veken, P., Dirksen, E. H., Brannet, E., van der Marel, G. A., van Boom, J. H., & Kessler, H. (2003). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 125(36), 10822–10829. [Link]
-
ChemBK. (2024, April 9). 2-Amino-3-(furan-2-yl)propanoic acid. [Link]
-
Narayanan, P., & Berman, H. M. (1975). A crystallographic determination of a chemical structure: 6-amino-10-(beta-D-ribofuranosylamino)pyrimido-[5,4-d]pyrimidine, an example of an unusual D-ribose conformation. Carbohydrate Research, 44(2), 169–180. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. [Link]
-
Krasavin, M., et al. (2020). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 25(1), 123. [Link]
-
ResearchGate. (n.d.). Far-UV circular dichroism (CD) spectra of 1–5 at varied temperatures... [Link]
-
Waingeh, V. F., Ngassa, F. N., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5(4), 122-131. [Link]
-
Singh, T. P., Narula, P., & Patel, H. C. (1995). Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Acta Crystallographica Section D: Biological Crystallography, 51(Pt 4), 576–584. [Link]
-
Cook, C. W., Byrne, S., Viola, D., & Drouet d'Aubigny, C. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. [Link]
-
Wikipedia. (2024, February 19). Optical rotation. [Link]
-
Scholars Research Library. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. [Link]
-
ResearchGate. (2016, January 12). (PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. [Link]
-
ResearchGate. (2018, December 20). Substituent effects on the photophysical properties of amino-aurone-derivatives. [Link]
-
Nikiforovich, G. V., et al. (1996). Distinct conformational preferences of three cyclic beta-casomorphin-5 analogs determined using NMR spectroscopy and theoretical analysis. International Journal of Peptide and Protein Research, 48(1), 102–111. [Link]
-
PubChem. (n.d.). 3-Furan-2-ylalanine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Gajewska, K. U., et al. (2013). Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study. Physical Chemistry Chemical Physics, 15(34), 14349–14360. [Link]
-
ResearchGate. (n.d.). Circular dichroism spectra of peptides: (a) CD spectra of WT and R at... [Link]
-
The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
-
Schweitzer-Stenner, R. (2012). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. In Methods in Molecular Biology (Vol. 895, pp. 241–266). Humana Press. [Link]
-
MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
Hilaris. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]
-
Ravikumar, K. S., & Sridhar, G. R. (2002). Biosynthesis of beta-substituted furan skeleton in the lower furanoterpenoids: a model study. Biochimica et Biophysica Acta, 1570(2), 111–118. [Link]
-
Li, J., & Li, X. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4505–4510. [Link]
-
Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. (n.d.). [Link]
-
Szymański, P., & Mroczkiewicz, M. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 438. [Link]
-
Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025, December 2). Molbank, 2025(4), M1298. [Link]
-
Do, H. T., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10(72), 44205–44215. [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. [Link]
-
Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism. [Link]
-
ResearchGate. (2025, August 10). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin | Request PDF. [Link]
-
Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. [Link]
-
Beilstein Archives. (2020, April 21). the first synthesis of a bicyclic hemiaminal (3,3-dimethyl-1-(2,4,5-trifluorophenyl) -. [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
Do, H. T., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10(72), 44205–44215. [Link]
-
Wells, C. A., et al. (2020). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biochemistry, 59(31), 2893–2902. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
-
ResearchGate. (n.d.). Furanoid and pyranoid β‐sugar amino acids as hydrophilic analogues of... [Link]
-
Ripoll, D. R. (1992). Conformational study of a peptide epitope shows large preferences for beta-turn conformations. International Journal of Peptide and Protein Research, 40(6), 575–581. [Link]
-
Spiteller, G. (2001). occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet? Lipids, 36(9), 935–945. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Melting properties of amino acids and their solubility in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. (R)-2-Amino-3-(furan-2-yl)propanoic acid | CymitQuimica [cymitquimica.com]
- 7. hou.usra.edu [hou.usra.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Optical rotation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 17. researchgate.net [researchgate.net]
